molecular formula C10H10BrF3O2 B572464 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene CAS No. 1355248-26-8

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene

Cat. No.: B572464
CAS No.: 1355248-26-8
M. Wt: 299.087
InChI Key: SZERBABRIDBKBZ-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2 It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-propoxy-1-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene is unique due to the combination of the bromine, propoxy, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-5-15-9-6-7(11)3-4-8(9)16-10(12,13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZERBABRIDBKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742824
Record name 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-26-8
Record name 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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